molecular formula C13H26N2 B5770128 1-cycloheptyl-4-ethylpiperazine

1-cycloheptyl-4-ethylpiperazine

Katalognummer: B5770128
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: QSVRWBLHMHCJFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cycloheptyl-4-ethylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the 1-position and an ethyl group at the 4-position of the piperazine ring.

Eigenschaften

IUPAC Name

1-cycloheptyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-14-9-11-15(12-10-14)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVRWBLHMHCJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-cycloheptyl-4-ethylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Analyse Chemischer Reaktionen

1-Cycloheptyl-4-ethylpiperazine undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Cycloheptyl-4-ethylpiperazine has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-cycloheptyl-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Piperazines

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
  • Structure : Cyclohexyl (1-position) and diphenylethyl (4-position).
  • Pharmacology : MT-45 exhibits potent analgesic activity, acting as a synthetic opioid receptor agonist. Its enantiomers show varying potency, with the (R,R)-isomer being more active .
  • Key Differences: The target compound replaces MT-45’s diphenylethyl group with a smaller ethyl substituent, likely reducing receptor binding complexity. Cycloheptyl (7-membered ring) vs.
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine (CAS 1631-16-9)
  • Structure : Ethylpiperidinyl (1-position) and 2-methylpropyl (4-position).
  • Key Differences :
    • The piperidine ring in this compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to the target’s cycloheptyl group.
    • The 2-methylpropyl substituent is bulkier than the target’s ethyl group, possibly reducing CNS penetration .

Ethyl-Substituted Piperazines

1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine
  • Structure : Ethyl (1-position) and piperidinylethyl (4-position).
  • Key Differences :
    • The 4-position substituent includes a piperidine ring, increasing molecular weight (225.37 g/mol) and basicity compared to the target’s simpler ethyl group.
    • The absence of a cycloalkyl group may reduce lipid solubility, affecting bioavailability .

Aromatic-Substituted Piperazines

1-Benzylpiperazine (BZP)
  • Structure : Benzyl (1-position).
  • Pharmacology : BZP acts as a stimulant, modulating serotonin and dopamine receptors.
  • Key Differences :
    • Aromatic benzyl vs. aliphatic cycloheptyl: BZP’s planar structure facilitates π-π interactions with receptors, whereas the target’s cycloheptyl may favor hydrophobic binding pockets .
1-(3-Chlorophenyl)piperazine (3-CPP)
  • Structure : 3-Chlorophenyl (1-position).
  • Pharmacology : 3-CPP exhibits affinity for 5-HT1A/2A receptors, used in antidepressant research.
  • Key Differences :
    • The chloro-substituted aromatic ring enables halogen bonding, absent in the target’s aliphatic substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound 1-Substituent 4-Substituent Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Activity
1-Cycloheptyl-4-ethylpiperazine Cycloheptyl Ethyl ~238.4* ~3.5* Not reported (Inferred CNS modulation)
MT-45 Cyclohexyl 1,2-Diphenylethyl 364.50 5.2 Analgesic (Opioid agonist)
1-Benzylpiperazine (BZP) Benzyl H 176.26 2.1 Stimulant
1-(4-Ethylpiperidin-4-yl)-4-(2-methylpropyl)piperazine Ethylpiperidinyl 2-Methylpropyl 281.47 3.8 Not reported

*Estimated based on structural analogs.

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
Cycloalkyl MT-45 Increased lipophilicity and metabolic stability; cycloheptyl may prolong half-life.
Aromatic BZP Enhanced receptor binding via π-π interactions; faster clearance due to polarity.
Ethyl Target compound Moderate lipophilicity; potential for balanced CNS penetration.
Piperidine-containing 1-Ethyl-4-[2-(piperidin-4-yl)ethyl]piperazine Increased basicity and hydrogen bonding; possible reduced blood-brain barrier penetration.

Research Findings and Implications

  • MT-45 : Demonstrated enantiomer-dependent analgesic activity, with the (R,R)-isomer showing superior efficacy . The target compound’s lack of a diphenylethyl group may reduce opioid receptor affinity but improve selectivity for other targets.
  • Aromatic vs. Aliphatic Substituents: Aromatic piperazines (e.g., BZP, 3-CPP) exhibit distinct receptor profiles compared to aliphatic derivatives, suggesting the target compound may favor non-serotonergic pathways .
  • Synthetic Accessibility : Reductive amination and coupling reactions (e.g., NaBH3CN-mediated methods) are viable for synthesizing ethyl- and cycloalkyl-substituted piperazines, as seen in related compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.